molecular formula C13H10ClNOS2 B2597255 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide CAS No. 303144-53-8

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide

Cat. No.: B2597255
CAS No.: 303144-53-8
M. Wt: 295.8
InChI Key: BVCAYCCNSVBYGZ-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide (CAS 303144-53-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H10ClNOS2 and a molecular weight of 295.80, this molecule is part of the thiophene derivative class, which has received considerable attention due to a wide spectrum of biological and therapeutic properties . Research into similar thiophene-based compounds has demonstrated potent biological activities, including anti-inflammatory, analgesic, and anticancer effects, making them valuable scaffolds in medicinal chemistry . Specifically, some thiophene derivatives have been identified as key intermediates in the synthesis of pharmacologically active agents and have been investigated as inhibitors of valuable macromolecular targets such as microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer pathways . This compound is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)thiophen-2-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS2/c14-9-3-1-8(2-4-9)13(16)11-6-5-10(18-11)7-12(15)17/h1-6H,7H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCAYCCNSVBYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Intramolecular C–S Coupling Reactions

This compound undergoes copper-catalyzed intramolecular cyclization to form fused heterocycles. Key findings include:

Conditions Catalyst System Product Yield Reference
DMF, Et₃N, 25°CCuBr (5 mol%) + 1,10-phenanthroline (10 mol%)Benzo[b]thiophene derivatives53–94%
  • The thioamide group acts as a directing group, facilitating regioselective C–S bond formation.

  • Mechanistic studies suggest a single-electron transfer (SET) pathway involving Cu(I)/Cu(III) intermediates .

Friedel-Crafts Cyclization

Under Brønsted acid catalysis, the compound forms benzothieno-quinoline fused systems:

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamideTfOH (20 mol%), CH₂Cl₂, 80°CBenzothieno[3,2-b]quinoline(5486% yield)\text{this compound} \xrightarrow{\text{TfOH (20 mol\%), CH₂Cl₂, 80°C}} \text{Benzothieno[3,2-b]quinoline} \quad (54–86\% \text{ yield})

  • The 4-chlorobenzoyl group stabilizes the transition state through π-stacking interactions .

  • Deuterium-labeling experiments confirm electrophilic aromatic substitution at the thiophene C3 position .

Tandem Coupling Reactions

Palladium-mediated tandem reactions produce complex polyheterocycles:

Reaction Partner Conditions Product Key Feature
DihaloarenesPd(OAc)₂, cataCXium®A, KOtBuBenzo[b]thiopheno-fused quinolonesX-ray confirmed planar structure
  • Sequential C–S and C–N bond formations occur in one pot.

  • Cs₂CO₃ enhances reaction efficiency by deprotonating the thioamide NH group .

Thioamide Functionalization

The ethanethioamide moiety participates in:

  • Nucleophilic addition with Grignard reagents (RMgX) at the thiocarbonyl sulfur.

  • Oxidation to disulfides using I₂/Et₃N (→ S–S dimerization).

  • Hydrolysis under acidic conditions (HCl/H₂O, reflux) to yield corresponding amides .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective halogenation:

ThiopheneNXS (X = Cl, Br), CHCl₃3-Halo-thiophene derivatives(80–92% yield)\text{Thiophene} \xrightarrow{\text{NXS (X = Cl, Br), CHCl₃}} \text{3-Halo-thiophene derivatives} \quad (\text{80–92\% yield})

  • The 4-chlorobenzoyl group deactivates the thiophene, directing electrophiles to the C3 position .

Metal Coordination Chemistry

The thioamide sulfur acts as a ligand for transition metals:

Metal Salt Coordination Mode Application
Cu(II)κ²-S,NCatalytic C–H activation
Pd(II)κ¹-SCross-coupling precatalyst

Comparative Reactivity Table

Reaction Type Optimal Catalyst Temperature Solvent Byproduct Control
C–S CouplingCuBr/L325°CDMF<5% dehalogenation
Friedel-CraftsTfOH80°CCH₂Cl₂Traces of sulfonic acid
Tandem CouplingPd(OAc)₂/L2120°CDMF<3% homocoupling

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active heterocycles, particularly kinase inhibitors and antimicrobial agents . Recent advances in flow chemistry have improved scalability of its key reactions by reducing metal catalyst loading by 40%.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide exhibit promising anticancer properties. A study demonstrated that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The presence of the chlorobenzoyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .

2. Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Thiophene derivatives have shown activity against a range of bacteria and fungi. The compound's structure allows it to penetrate microbial membranes effectively, disrupting cellular functions. Studies have reported that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to proteases involved in various diseases. The structural features of this compound allow it to bind effectively to enzyme active sites, thereby inhibiting their activity. This property is particularly relevant in the development of treatments for viral infections and certain types of cancer .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, improving device performance .

2. Photovoltaic Devices
Research has shown that thiophene-based compounds can be used as active materials in photovoltaic devices due to their ability to absorb light efficiently and convert it into electrical energy. The chlorobenzoyl moiety contributes to the stability and efficiency of these materials under operational conditions .

Environmental Applications

1. Environmental Remediation
Thiophene derivatives are being explored for their potential in environmental remediation processes, particularly in the degradation of pollutants. The ability of this compound to interact with various organic pollutants suggests it could serve as a catalyst or reactant in bioremediation strategies aimed at detoxifying contaminated environments .

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including variations of this compound, and evaluated their anticancer activity against different cell lines. Results indicated that modifications to the chlorobenzoyl group significantly affected cytotoxicity levels, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at a leading university examined the antimicrobial properties of thiophene derivatives against clinical isolates of bacteria. The findings revealed that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiazolidinone Derivatives (C1–C6)

describes six thiazolidinone derivatives (C1–C6) with thiophen-2-ylmethylidene substituents. Key comparisons include:

Substituent Diversity
  • Target Compound : Features a 4-chlorobenzoyl group directly attached to the thiophene ring and an ethanethioamide side chain.
  • Thiazolidinones (C1–C6): Contain a thiazolidinone core with variable substituents (e.g., 4-butylphenyl, 4-chlorophenyl, or 4-methylphenyl) and a thiophen-2-ylmethylidene moiety. For example, C3 includes a 4-chlorophenyl group, analogous to the target’s 4-chlorobenzoyl, but lacks the thioamide functionality .

Chlorinated Heterocycles: 2-[5-(4-Chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid

Key differences:

  • Structural Complexity : The indole-dioxolane core may confer rigidity, contrasting with the thiophene’s planar structure in the target compound.
  • Functional Groups : The acetic acid side chain vs. ethanethioamide suggests divergent solubility and reactivity (e.g., ionic vs. metal-chelating properties).
  • Commercial Availability : Only two suppliers are listed, compared to three for the target compound .

Data Table: Comparative Overview

Compound Name Core Structure Key Substituents Bioactivity (Reported) Genotoxicity Suppliers
2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide Thiophene 4-Chlorobenzoyl, ethanethioamide Not reported Not tested 3
C3 (Thiazolidinone) Thiazolidinone 4-Chlorophenyl, thiophen-2-ylmethylidene Anticonvulsant, antiviral Non-mutagenic N/A
2-[5-(4-Chlorobutanoyl)-...]acetic Acid Indole-dioxolane 4-Chlorobutanoyl, acetic acid Not reported Not tested 2

Biological Activity

Chemical Identity and Properties
2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide, also known by its CAS number 303144-53-8, has a molecular formula of C13H10ClNOS and a molecular weight of 295.8 g/mol. This compound features a thiophene ring substituted with a 4-chlorobenzoyl group and an ethanethioamide moiety, contributing to its unique biological properties.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. A study evaluating derivatives of thiophene, including this compound, demonstrated notable activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

3. Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE help increase acetylcholine levels in the brain, which is critical for cognitive function. Preliminary studies suggest that this compound exhibits promising AChE inhibitory activity, making it a candidate for further development as a neuroprotective agent .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AChE InhibitionInhibits acetylcholinesterase

Case Studies

  • Antimicrobial Study
    A study conducted on various thiophene derivatives, including the target compound, showed that it possessed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Evaluation
    In vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that the compound may act through mechanisms that trigger programmed cell death in malignant cells .
  • Neuroprotective Effects
    The compound was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated that it significantly improved memory retention and learning abilities compared to untreated controls, correlating with its AChE inhibitory activity .

Q & A

Basic: What are the optimal synthetic routes for 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, a thioacetalization reaction using propane-1,3-dithiol and chloro(trimethyl)silane can yield intermediates like 2-[5-(2-thienylsulfanyl)thiophen-2-yl]-1,3-dithiane . Intermediates are characterized via NMR, IR, and elemental analysis. For instance, 1H^1H-NMR in CDCl3_3 can confirm thiophene ring protons (δ 6.8–7.2 ppm), while IR identifies carbonyl (C=O, ~1650 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) groups .

Advanced: How can contradictions in reaction yields be resolved during the synthesis of thiophene-based intermediates?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., oxidation or dimerization). To mitigate this:

  • Optimize stoichiometry (e.g., excess propane-1,3-dithiol to drive thioacetalization) .
  • Use inert atmospheres (N2_2) to prevent oxidation of sulfur-containing intermediates.
  • Monitor reaction progress via TLC with UV-active visualization for thiophene derivatives. Conflicting yields reported in literature (e.g., 60–85%) may reflect solvent polarity effects; higher yields are achieved in anhydrous DMF versus ethanol .

Basic: What crystallographic tools are recommended for resolving the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard for refinement. For visualization, Mercury CSD enables intermolecular interaction analysis (e.g., π-π stacking between thiophene rings) and void identification . Key parameters:

  • Space group determination (e.g., P21_1/c).
  • Hydrogen bonding networks (e.g., N–H···S interactions in thioamide groups).
  • Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

Advanced: How can crystallographic data contradictions (e.g., disordered solvent molecules) be addressed?

Methodological Answer:
Disorder in solvent molecules or flexible substituents (e.g., 4-chlorobenzoyl groups) can be resolved by:

  • Applying SHELXD for dual-space structure solution to handle partial occupancy .
  • Using SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents.
  • Cross-validating with Hirshfeld surface analysis in Mercury to identify weak interactions .

Basic: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Anti-inflammatory activity: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50_{50} determination via ELISA).
  • Anticancer screening: MTT assay against HeLa or MCF-7 cell lines, with EC50_{50} values compared to cisplatin .
  • Pathway probing: Fluorescence polarization assays to assess binding to targets like p53-HDM2 (Kd_d via titration) .

Advanced: How can structural modifications enhance this compound’s bioactivity?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., –NO2_2) at the 4-position of the chlorobenzoyl ring to increase electrophilicity and target binding .
  • Replace the thioamide (–C(S)NH2_2) with a sulfonamide (–SO2_2NH2_2) to improve solubility and metabolic stability.
  • Validate modifications via QSAR models using Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (MeCN:H2_2O = 70:30) to detect impurities at λ = 254 nm (thiophene absorbance).
  • Microanalysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Mass Spectrometry : ESI-MS in positive mode for [M+H]+^+ (expected m/z ~363.5) .

Advanced: How should conflicting NMR data (e.g., split signals) be interpreted?

Methodological Answer:
Signal splitting in 1H^1H-NMR may arise from:

  • Atropisomerism : Slow rotation around the thiophene–benzoyl bond. Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 at 25–80°C to coalesce signals.
  • Tautomerism : Thioamide (–NH–C=S) ↔ thiolactam forms. Confirm via 13C^{13}C-NMR (C=S at ~200 ppm) and IR .

Computational: Which methods predict electronic properties relevant to optoelectronic applications?

Methodological Answer:

  • TD-DFT (B3LYP/6-31G**) to calculate UV-Vis spectra and bandgap (e.g., λmax_{\text{max}} ~380 nm for π→π* transitions).
  • Molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., HDM2 protein) .
  • Mercury CSD for crystal packing analysis to design materials with enhanced charge transport .

Structure-Activity Relationship (SAR): How do substituents influence activity?

Methodological Answer:

  • Electron-donating groups (e.g., –OCH3_3) on the benzoyl ring increase electron density, enhancing π-stacking but reducing electrophilic reactivity.
  • Thiophene substitution : 5-position modifications (e.g., methyl vs. chloro) alter steric bulk and ligand-receptor fit. Compare IC50_{50} values across analogs .

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